

Unveiling the Kinase Selectivity of Odonicin: A Comparative Analysis

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Compound of Interest

Compound Name: Odonicin

Cat. No.: B13382169

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor **Odonicin**, benchmarking its cross-reactivity against the well-characterized inhibitors Staurosporine and Dasatinib. This guide synthesizes available experimental data to illuminate the selectivity profile of **Odonicin** and offers detailed protocols for key kinase inhibition assays.

Odonicin, a natural diterpenoid compound also known as Oridonin, has garnered interest for its anti-inflammatory and anti-cancer properties. Understanding its kinase selectivity is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This guide compares the known kinase inhibition profile of **Odonicin** with that of Staurosporine, a broad-spectrum kinase inhibitor, and Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.

Comparative Analysis of Kinase Inhibition

The cross-reactivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the known inhibitory activities of **Odonicin**, Staurosporine, and Dasatinib against a selection of kinases. It is important to note that while extensive kinome-wide screening data is available for Staurosporine and Dasatinib, the publicly available data for **Odonicin** is more limited.

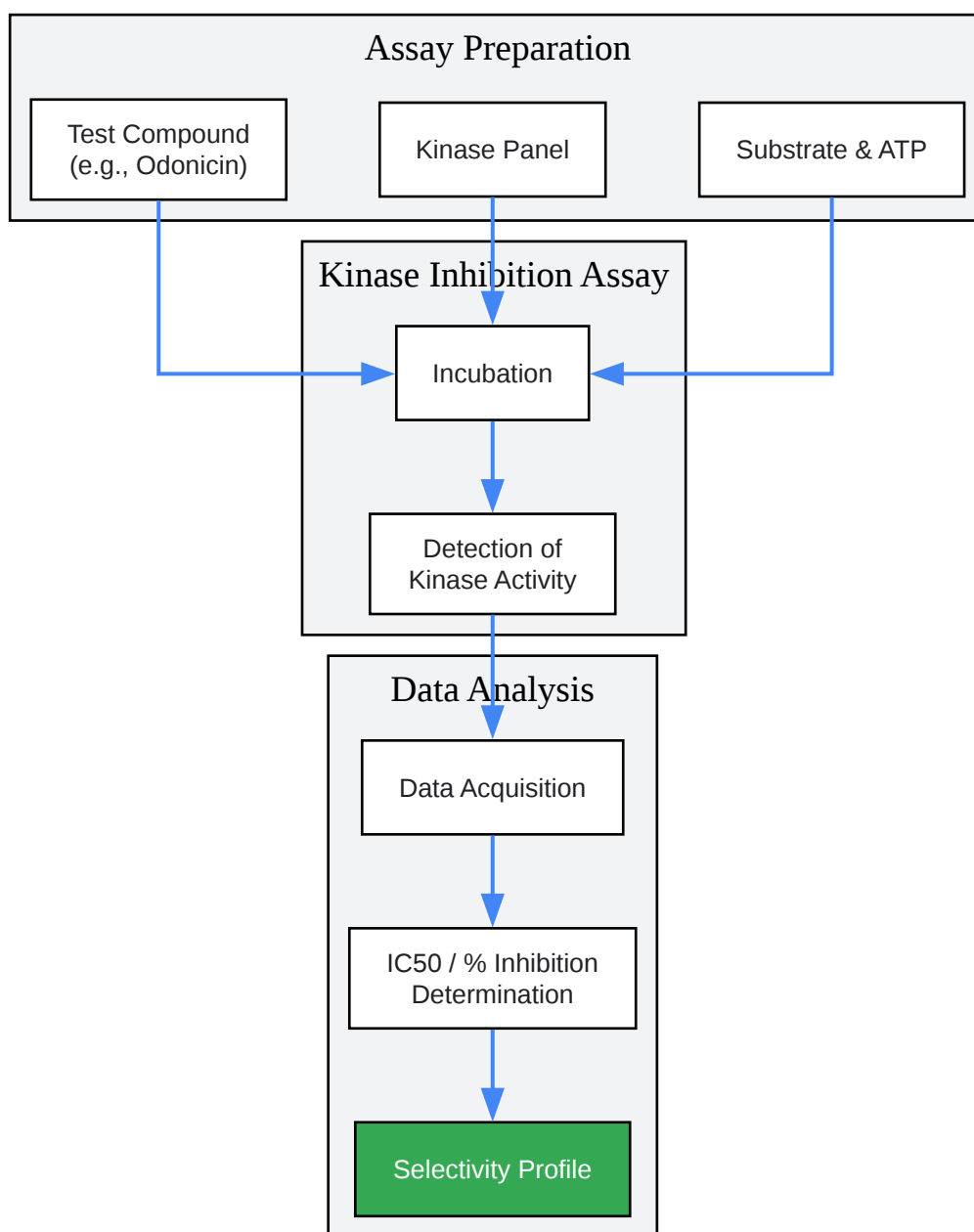
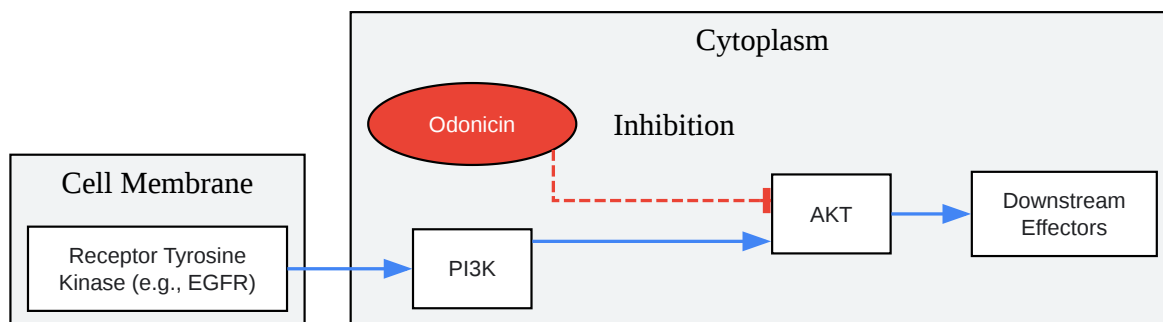
Kinase Target	Odonicin (IC50)	Staurosporine (IC50/Kd)	Dasatinib (Kd)
AKT1	8.4 μ M[1]	5 nM	1 nM
AKT2	8.9 μ M[1]	25 nM	1 nM
EGFR	No significant inhibition observed[1]	1.7 nM	1.2 nM
SRC	No significant inhibition observed[1]	6.3 nM	0.8 nM
FGFR2	No significant inhibition observed[1]	20 nM	1.2 nM
ABL1	Data not available	20 nM	0.5 nM
VEGFR2	Data not available	1.3 nM	0.8 nM
PDGFR β	Data not available	1.3 nM	1.1 nM
p38 α (MAPK14)	Data not available	1.1 nM	1.9 nM

Disclaimer: The presented data is compiled from various sources and methodologies. Direct comparison of absolute values should be made with caution. The absence of data for **Odonicin** against certain kinases does not necessarily indicate a lack of activity but rather a lack of publicly available screening data.

The available data indicates that **Odonicin** is a moderate inhibitor of AKT1 and AKT2 kinases. [1] In contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib, **Odonicin** displays a notably different selectivity profile, with no significant inhibition reported for EGFR, Src, and FGFR2.[1]

Signaling Pathways and Experimental Workflow

To visualize the interplay of these compounds with cellular signaling and the process of evaluating their cross-reactivity, the following diagrams are provided.



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References

- 1. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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